molecular formula C21H24O8S2 B6030129 Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate

Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate

Cat. No.: B6030129
M. Wt: 468.5 g/mol
InChI Key: AXZULYGNGXWAIX-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including sulfonyl, methoxy, and ester groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene derivatives and introduce the sulfonyl and ester groups through a series of substitution and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The sulfonyl and ester groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
  • Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
  • Methyl 3-(4-methoxyphenyl)propionate

Uniqueness

Methyl 3-(4-{[4-(3-methoxy-3-oxopropanesulfonyl)phenyl]methyl}benzenesulfonyl)propanoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

methyl 3-[4-[[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]methyl]phenyl]sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8S2/c1-28-20(22)11-13-30(24,25)18-7-3-16(4-8-18)15-17-5-9-19(10-6-17)31(26,27)14-12-21(23)29-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZULYGNGXWAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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